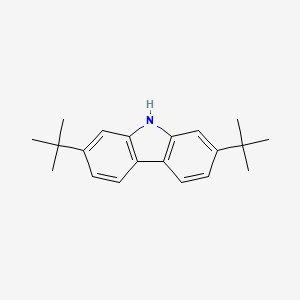

2,7-Di-tert-butyl-9H-carbazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,7-ditert-butyl-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N/c1-19(2,3)13-7-9-15-16-10-8-14(20(4,5)6)12-18(16)21-17(15)11-13/h7-12,21H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAWXNJICXSLGGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)C3=C(N2)C=C(C=C3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501278087 | |

| Record name | 2,7-Bis(1,1-dimethylethyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501278087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69386-35-2 | |

| Record name | 2,7-Bis(1,1-dimethylethyl)-9H-carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69386-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Bis(1,1-dimethylethyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501278087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,7-Di-tert-butyl-9H-carbazole

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthetic strategies for obtaining 2,7-Di-tert-butyl-9H-carbazole. We will delve into the mechanistic rationale behind preferred synthetic routes, provide detailed, field-proven experimental protocols, and discuss alternative methodologies, ensuring a thorough understanding of the causality behind experimental choices.

Introduction: The Significance of the this compound Scaffold

The carbazole nucleus is a privileged heterocyclic motif found in numerous natural products and functional organic materials.[1] The introduction of bulky tert-butyl groups at the 2 and 7 positions sterically shields the carbazole core, enhancing its solubility and modulating its electronic properties. This unique substitution pattern makes this compound a highly valuable building block in the field of organic electronics. Its derivatives are widely investigated for applications in Organic Light-Emitting Diodes (OLEDs), organic solar cells, and as host materials for phosphorescent emitters, owing to their excellent hole-transporting capabilities, high thermal stability, and tunable photophysical properties.[1][2]

Unlike the more electronically favored 3,6-disubstituted isomers, which can often be prepared by direct Friedel-Crafts alkylation of the carbazole parent, the synthesis of the 2,7-isomer requires regioselective strategies.[3] This guide will focus on the most effective and reliable methods to achieve this specific substitution pattern.

Strategic Analysis of Synthetic Pathways

The construction of the this compound framework can be approached from two primary strategic directions:

-

Pre-functionalization and Cyclization: Building the desired substitution pattern into acyclic precursors (e.g., a diphenylamine derivative) followed by a ring-closing reaction. This is the most common and regioselective approach.

-

Post-functionalization of a Pre-formed Carbazole: Introducing the tert-butyl groups onto a carbazole core that is already functionalized at the 2 and 7 positions (e.g., via halogenation).

This guide will detail a primary, state-of-the-art protocol based on the first strategy and an alternative, robust protocol exemplifying the second.

Primary Recommended Synthesis: Palladium-Catalyzed Intramolecular C-H Arylation

The most elegant and modern approach to this compound is the direct, intramolecular dehydrogenative C-H cyclization of a readily available diphenylamine precursor. This method avoids the need for pre-installed leaving groups on the aromatic rings, offering high atom economy.[4][5]

Overall Synthetic Workflow

The workflow involves two key stages: the synthesis of the 4,4'-di-tert-butyldiphenylamine precursor and its subsequent palladium-catalyzed cyclization.

Caption: Overall workflow for the primary synthesis route.

Mechanistic Rationale

Step 1: Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is the gold standard for forming C-N bonds.[6] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination and deprotonation of the amine, and finally, reductive elimination to yield the desired diphenylamine and regenerate the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands is crucial for promoting the reductive elimination step.

Step 2: Dehydrogenative C-H Cyclization: This step proceeds via an intramolecular C-H activation/arylation mechanism.[4][7] A Pd(II) catalyst coordinates to the diphenylamine. A base or oxidant facilitates the C-H bond cleavage at an ortho position of one phenyl ring, forming a palladacycle intermediate. Subsequent reductive elimination forms the new C-C bond of the carbazole ring, typically regenerating a Pd(0) species which is then re-oxidized to Pd(II) by an oxidant to complete the catalytic cycle.

Detailed Experimental Protocols

Protocol 3.3.1: Synthesis of 4,4'-di-tert-butyldiphenylamine (Precursor)

This protocol is based on a standard Buchwald-Hartwig amination procedure.

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| 4-tert-Butylaniline | 149.23 | 10.0 | 1.0 | 1.49 g |

| 4-tert-Butyliodobenzene | 260.11 | 10.5 | 1.05 | 2.73 g |

| Pd₂(dba)₃ | 915.72 | 0.1 | 0.01 (1 mol%) | 92 mg |

| Tri-tert-butylphosphine tetrafluoroborate | 290.13 | 0.2 | 0.02 (2 mol%) | 58 mg |

| Sodium tert-butoxide | 96.10 | 22.0 | 2.2 | 2.11 g |

| Toluene (anhydrous) | - | - | - | 50 mL |

Step-by-Step Methodology:

-

To a flame-dried 100 mL three-necked flask under an argon atmosphere, add 4-tert-butylaniline, 4-tert-butyliodobenzene, Pd₂(dba)₃, tri-tert-butylphosphine tetrafluoroborate, and sodium tert-butoxide.

-

Evacuate and backfill the flask with argon three times.

-

Add 50 mL of anhydrous toluene via syringe.

-

Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring for 16-24 hours. Monitor the reaction progress by TLC (e.g., Hexane:Ethyl Acetate 10:1).

-

After completion, cool the mixture to room temperature. Dilute with 100 mL of dichloromethane and filter through a pad of Celite to remove insoluble salts and catalyst residues.

-

Wash the filtrate with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexane to 5% ethyl acetate in hexane) to afford 4,4'-di-tert-butyldiphenylamine as a white to off-white solid.

-

Expected Yield: 75-85%

-

Characterization: Melting point: ~108 °C.[8]

-

Protocol 3.3.2: Synthesis of this compound

This protocol is a representative procedure for palladium-catalyzed intramolecular dehydrogenative C-H arylation.[4]

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| 4,4'-di-tert-butyldiphenylamine | 281.44 | 5.0 | 1.0 | 1.41 g |

| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.25 | 0.05 (5 mol%) | 56 mg |

| Silver Carbonate (Ag₂CO₃) | 275.75 | 5.0 | 1.0 | 1.38 g |

| Acetonitrile (MeCN, anhydrous) | - | - | - | 25 mL |

Step-by-Step Methodology:

-

In a 50 mL Schlenk tube, combine 4,4'-di-tert-butyldiphenylamine, palladium(II) acetate, and silver carbonate.

-

Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add 25 mL of anhydrous acetonitrile.

-

Seal the tube and heat the mixture in a preheated oil bath at 100 °C for 12-18 hours.

-

Cool the reaction to room temperature. Dilute with ethyl acetate (100 mL).

-

Filter the mixture through a Celite pad to remove the palladium black and silver salts. Wash the pad with additional ethyl acetate.

-

Combine the organic filtrates and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with hexane) to yield this compound as a white crystalline solid.

-

Expected Yield: 70-80%

-

Characterization: Melting point: 152-156 °C.[9]

-

Alternative Synthesis: Cadogan Cyclization Route

An alternative, classic, and highly reliable method is the Cadogan reductive cyclization.[10][11] This pathway involves the deoxygenative cyclization of a nitrobiphenyl precursor using a phosphine reagent. This route is particularly useful as it builds the carbazole core from a well-defined precursor, ensuring excellent regiochemical control.

Overall Synthetic Workflow

Caption: Workflow for Cadogan cyclization to a key intermediate.

Note: The diagram above illustrates the synthesis of a key intermediate, 2,7-dibromo-9H-carbazole. To obtain the target molecule, one would start with precursors already containing the tert-butyl groups or perform a subsequent functionalization.

A more direct Cadogan approach would start with 4,4'-di-tert-butyl-2-nitrobiphenyl. However, the synthesis of 2,7-dibromo-9H-carbazole is a well-documented example of this strategy for achieving 2,7-disubstitution.[10][12]

Detailed Experimental Protocol: Synthesis of 2,7-Dibromo-9H-carbazole

This protocol describes the cyclization of 4,4'-dibromo-2-nitrobiphenyl.[10]

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| 4,4'-Dibromo-2-nitrobiphenyl | 358.98 | 20.0 | 1.0 | 7.18 g |

| Triphenylphosphine (PPh₃) | 262.29 | 50.0 | 2.5 | 13.11 g |

| o-Dichlorobenzene | - | - | - | 40 mL |

Step-by-Step Methodology:

-

Combine 4,4'-dibromo-2-nitrobiphenyl and triphenylphosphine in a 100 mL round-bottom flask equipped with a reflux condenser.

-

Add o-dichlorobenzene and stir the mixture under a nitrogen atmosphere.

-

Heat the reaction mixture to 180 °C and maintain for 3-5 hours. The reaction is vigorous initially as nitrogen gas evolves.

-

Monitor the disappearance of the starting material by TLC.

-

After completion, cool the reaction mixture to room temperature. The product may precipitate.

-

Add hexane to the mixture to further precipitate the product and the triphenylphosphine oxide byproduct.

-

Collect the solid by vacuum filtration.

-

Purify the crude solid by column chromatography (eluting with a toluene/heptane mixture) or by recrystallization from a suitable solvent (e.g., ethanol or toluene) to separate the carbazole from triphenylphosphine oxide.

-

Expected Yield: 80-90%

-

Characterization: The resulting 2,7-dibromo-9H-carbazole is a key intermediate for further functionalization.[13]

-

Product Characterization

Validation of the final product, this compound, is critical. The following data are expected:

| Property | Expected Value |

| Molecular Formula | C₂₀H₂₅N |

| Molecular Weight | 279.42 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 152-156 °C[9] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.0 (s, 2H, H-4, H-5), ~7.8 (br s, 1H, N-H), ~7.4 (d, 2H, H-3, H-6), ~7.2 (s, 2H, H-1, H-8), ~1.4 (s, 18H, 2 x tert-butyl). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~145, ~138, ~124, ~121, ~116, ~108, ~35, ~32. |

Conclusion and Scientific Insights

For the regioselective synthesis of this compound, the palladium-catalyzed intramolecular C-H arylation of 4,4'-di-tert-butyldiphenylamine stands out as the superior strategy. Its efficiency, high atom economy, and operational simplicity make it ideal for modern research and development settings. The precursor itself is readily accessible via a robust Buchwald-Hartwig amination.

While classic methods like the Cadogan cyclization are powerful and provide excellent regiochemical control, they often require harsher conditions and the synthesis of more complex precursors (e.g., nitrobiphenyls). However, understanding these alternative routes, particularly for creating key intermediates like 2,7-dibromo-9H-carbazole, provides valuable flexibility for synthesizing a broader range of 2,7-disubstituted carbazole derivatives for advanced material applications. The choice of synthesis should be guided by the availability of starting materials, scale, and the specific purity requirements of the final application.

References

- 1. xray.uky.edu [xray.uky.edu]

- 2. 4,4'-Di-tert-butyldiphenylamine | C20H27N | CID 458684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 5. researchgate.net [researchgate.net]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Palladium-catalyzed dehydrogenative C–H cyclization for isoindolinone synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. 4,4'-DI-TERT-BUTYLDIPHENYLAMINE|4627-22-9|lookchem [lookchem.com]

- 9. researchgate.net [researchgate.net]

- 10. 2,7-Dibromocarbazole synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. 2,7-Dibromo-9-octyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Page loading... [guidechem.com]

A Comprehensive Guide to the ¹H NMR Characterization of 2,7-Di-tert-butyl-9H-carbazole

This in-depth technical guide provides a detailed exploration of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 2,7-Di-tert-butyl-9H-carbazole. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical principles, practical methodologies, and detailed spectral interpretation of this heterocyclic compound.

Introduction: The Significance of Carbazole Derivatives and NMR Spectroscopy

Carbazole and its derivatives are a class of nitrogen-containing heterocyclic compounds that form the structural core of many biologically active molecules and functional materials. Their unique electronic and photophysical properties have led to their application in pharmaceuticals, organic light-emitting diodes (OLEDs), and as molecular probes. The substitution of bulky tert-butyl groups at the 2 and 7 positions of the carbazole scaffold significantly influences its solubility, steric hindrance, and electronic properties, making this compound a molecule of interest in materials science and medicinal chemistry.

¹H NMR spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[1] By probing the magnetic environments of protons within a molecule, ¹H NMR provides invaluable information about the number of distinct proton sets, their chemical environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative abundance (integration). This guide will systematically dissect the ¹H NMR spectrum of this compound, offering a robust framework for its identification and characterization.

Predicted ¹H NMR Spectral Analysis of this compound

Due to the absence of a publicly available, experimentally verified ¹H NMR spectrum for this compound at the time of this writing, the following analysis is a prediction based on the known spectral data of the parent carbazole molecule and the established substituent effects of the tert-butyl group on aromatic systems.

The structure of this compound possesses a C₂ symmetry axis, which simplifies its ¹H NMR spectrum. This symmetry renders the protons at positions 1 and 8 equivalent, as are the protons at positions 3 and 6, and 4 and 5.

Molecular Structure and Proton Numbering

Caption: Molecular structure of this compound with proton numbering.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| tert-butyl (C(CH₃)₃) | 1.3 - 1.5 | Singlet (s) | N/A | 18H |

| H-4, H-5 | 7.9 - 8.1 | Doublet (d) | ~8.0 | 2H |

| H-3, H-6 | 7.2 - 7.4 | Doublet of doublets (dd) | ~8.0, ~1.5 | 2H |

| H-1, H-8 | 7.5 - 7.7 | Doublet (d) | ~1.5 | 2H |

| N-H | 7.8 - 8.2 | Broad Singlet (br s) | N/A | 1H |

Rationale for Predicted Chemical Shifts and Coupling Constants:

-

tert-Butyl Protons: The eighteen protons of the two equivalent tert-butyl groups are expected to appear as a sharp singlet in the upfield region, typically between 1.3 and 1.5 ppm.[2] The singlet multiplicity arises because there are no adjacent protons to couple with.

-

Aromatic Protons:

-

H-4 and H-5: These protons are situated ortho to the electron-donating nitrogen atom and are part of the fused ring system. In the parent carbazole, the H-4 and H-5 protons are the most deshielded.[3] This deshielding effect is expected to persist, placing their signal in the downfield region of the aromatic spectrum, predicted to be around 7.9 - 8.1 ppm. They will appear as a doublet due to coupling with H-3 and H-6, respectively, with a typical ortho coupling constant of approximately 8.0 Hz.

-

H-3 and H-6: These protons are ortho to the tert-butyl groups and meta to the nitrogen atom. The electron-donating nature of the tert-butyl group through hyperconjugation will cause a slight shielding effect compared to the unsubstituted carbazole.[4] They will be split into a doublet of doublets by the adjacent H-4/H-5 (ortho coupling, J ≈ 8.0 Hz) and H-1/H-8 (meta coupling, J ≈ 1.5 Hz). Their chemical shift is predicted to be in the range of 7.2 - 7.4 ppm.

-

H-1 and H-8: These protons are situated meta to the tert-butyl groups and adjacent to the nitrogen atom. They are expected to be deshielded relative to the H-3 and H-6 protons. Their signal will appear as a doublet due to the small meta coupling with H-3 and H-6, respectively (J ≈ 1.5 Hz). The predicted chemical shift is between 7.5 and 7.7 ppm.

-

-

N-H Proton: The proton attached to the nitrogen atom is typically observed as a broad singlet due to quadrupole broadening and potential hydrogen exchange.[5] Its chemical shift can be highly variable depending on the solvent, concentration, and temperature, but is generally found in the downfield region for carbazoles, predicted here to be between 7.8 and 8.2 ppm.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To obtain a high-resolution ¹H NMR spectrum of this compound, a standardized and meticulous experimental approach is paramount.

Step-by-Step Sample Preparation:

-

Analyte Purity: Ensure the this compound sample is of high purity, as impurities will introduce extraneous signals and complicate spectral interpretation.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[6] Other potential solvents include acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆), depending on the sample's solubility.

-

Concentration: Prepare a solution with a concentration of approximately 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[7]

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication. The solution should be clear and free of any particulate matter.

-

Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any suspended particles that could degrade spectral resolution.[8]

-

Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (δ = 0.00 ppm). However, the residual proton signal of the deuterated solvent can often be used as a secondary reference.[1]

-

Labeling: Clearly label the NMR tube with the sample identification.

Workflow for ¹H NMR Sample Preparation

Caption: A streamlined workflow for the preparation of a high-quality NMR sample.

Data Acquisition Parameters:

The following table outlines a set of standard acquisition parameters for a typical high-field NMR spectrometer (e.g., 400-600 MHz). These parameters may require optimization based on the specific instrument and sample concentration.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zg30 or zg | Standard one-pulse experiment. A 30° pulse angle (zg30) allows for a shorter relaxation delay.[9] |

| Spectral Width (SW) | 12-16 ppm | Encompasses the typical chemical shift range for organic molecules, including aromatic and aliphatic regions.[5] |

| Number of Scans (NS) | 8-16 | Sufficient for good signal-to-noise ratio for a moderately concentrated sample. |

| Acquisition Time (AQ) | 2-4 seconds | Provides adequate digital resolution to resolve fine coupling patterns. |

| Relaxation Delay (D1) | 1-2 seconds | Allows for sufficient relaxation of the protons between scans, ensuring accurate integration. |

| Receiver Gain (RG) | Auto-adjust | The instrument should automatically set the optimal receiver gain to maximize signal without causing clipping of the FID. |

| Temperature | 298 K (25 °C) | Standard operating temperature for routine NMR analysis. |

Data Processing and Interpretation

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum through a Fourier transform.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode with a flat baseline.

-

Baseline Correction: A baseline correction is applied to remove any broad distortions and ensure a flat baseline for accurate integration.

-

Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Peak Picking and Integration: The chemical shift of each signal is determined, and the area under each peak is integrated to determine the relative number of protons.

-

Coupling Constant Measurement: The splitting patterns of the signals are analyzed to determine the coupling constants (J-values), which provide information about the connectivity of the protons.

Conclusion

The ¹H NMR characterization of this compound is a powerful method for its structural verification and purity assessment. This guide has provided a comprehensive, albeit predictive, analysis of its ¹H NMR spectrum, grounded in the fundamental principles of NMR spectroscopy. The detailed experimental protocols for sample preparation and data acquisition offer a robust framework for obtaining high-quality spectra. By understanding the interplay of chemical shifts, coupling constants, and integration, researchers can confidently identify and characterize this important carbazole derivative, facilitating its application in various scientific and technological fields.

References

- 1. rsc.org [rsc.org]

- 2. 2,7-Dibromocarbazole(136630-39-2) 1H NMR spectrum [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C20H25N | CID 12462653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. Carbazole(86-74-8) 1H NMR [m.chemicalbook.com]

- 9. Frontiers | 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence [frontiersin.org]

Mass spectrometry analysis of 2,7-Di-tert-butyl-9H-carbazole

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2,7-Di-tert-butyl-9H-carbazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the mass spectrometry analysis of this compound, a molecule of significant interest in materials science and pharmaceutical development. As a Senior Application Scientist, this document moves beyond mere procedural outlines to delve into the causal reasoning behind methodological choices, ensuring a robust and self-validating analytical approach. We will explore optimal ionization techniques, predictable fragmentation pathways, and detailed experimental protocols, grounded in authoritative references. This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently characterize this and structurally related molecules.

Introduction: The Analytical Significance of this compound

This compound is a heterocyclic aromatic compound featuring a carbazole core functionalized with two bulky tert-butyl groups. These substituents impart unique solubility and electronic properties, making it a valuable building block in the synthesis of organic semiconductors, OLEDs (Organic Light-Emitting Diodes), and potential pharmaceutical agents. Accurate molecular weight confirmation and structural elucidation are paramount for quality control, reaction monitoring, and metabolite identification. Mass spectrometry serves as the definitive analytical tool for these tasks.

The compound's structure, with its rigid aromatic system and aliphatic side chains, presents distinct characteristics that dictate the mass spectrometric strategy. Its analysis is not merely a routine procedure but an exercise in applying first principles of ionization and fragmentation chemistry.

Key Physicochemical Properties:

Foundational Choices: Ionization Technique Selection

The first and most critical decision in the analysis is the choice of ionization method. This choice directly impacts whether the primary goal is to confirm molecular weight or to elucidate the structure through fragmentation. The analyte's moderate polarity and thermal stability make it amenable to several techniques.

Electron Ionization (EI): The Path to Structural Elucidation

Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and predictable fragmentation.[4][5]

-

Mechanism & Rationale: A high-energy electron beam (typically 70 eV) bombards the gaseous analyte, ejecting an electron to form a radical cation, the molecular ion (M⁺•).[5][6] The excess internal energy causes this ion to break apart into smaller, stable fragment ions. For this compound, EI is the premier choice for confirming the substitution pattern and connectivity of the tert-butyl groups. The resulting fragmentation pattern serves as a unique molecular fingerprint.

-

Trustworthiness: The 70 eV standard is highly reproducible across different instruments, allowing for the comparison of spectra with established libraries and literature data.[7]

Soft Ionization: Prioritizing the Molecular Ion

When the primary objective is the unambiguous determination of the molecular weight, "soft" ionization techniques are superior as they minimize fragmentation.[8]

-

Electrospray Ionization (ESI): ESI is a soft technique ideal for polar and semi-polar molecules.[9] For this analyte, ionization would occur via protonation in the presence of an acidic mobile phase, yielding the protonated molecule, [M+H]⁺.

-

Expert Insight: It is crucial to recognize that carbazole derivatives can undergo electrochemical oxidation at the ESI needle tip, potentially forming the radical cation M⁺• alongside the [M+H]⁺ ion.[10] Observing both species can provide a layer of validation, but method parameters like spray voltage must be carefully controlled to ensure a consistent and desired ionization outcome.

-

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is an excellent alternative for less polar compounds that are not efficiently ionized by ESI.[11] It involves a corona discharge to ionize a solvent spray, which then transfers a proton to the analyte. This method reliably produces the [M+H]⁺ ion for this compound with minimal fragmentation, making it a robust choice for LC-MS based quantification or molecular weight confirmation.

Experimental Protocol and Workflow

A self-validating protocol requires meticulous attention to sample preparation and instrument parameters. The following represents a field-proven workflow for the analysis of this compound, primarily focusing on GC-MS with Electron Ionization for comprehensive structural analysis.

Sample Preparation

-

Solvent Selection: Use a high-purity volatile solvent compatible with the GC system. Dichloromethane or ethyl acetate are excellent choices.

-

Stock Solution: Prepare a stock solution of the analyte at a concentration of 1 mg/mL.

-

Working Solution: Dilute the stock solution to a final concentration of approximately 5-20 µg/mL for injection. This concentration prevents detector saturation while ensuring a strong signal.

Recommended GC-MS Parameters

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is optimal for separating this type of analyte.[6]

-

Injector: Split/Splitless injector, operated in split mode (e.g., 20:1 split ratio) at 280 °C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program:

-

Initial Temperature: 150 °C, hold for 1 minute.

-

Ramp: Increase to 300 °C at a rate of 20 °C/min.

-

Final Hold: Hold at 300 °C for 5 minutes.

-

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.[6]

-

Source Temperature: 230 °C.

-

Scan Range: m/z 40-350.

-

Solvent Delay: 3-4 minutes to protect the filament from the solvent front.

-

Experimental Workflow Diagram

Caption: Workflow for GC-MS analysis of this compound.

Fragmentation Analysis: Decoding the Mass Spectrum

The true power of mass spectrometry lies in the interpretation of fragmentation patterns. For this compound under EI, the fragmentation is dominated by the stabilizing influence of the aromatic carbazole core and the predictable behavior of the tert-butyl groups.

The Molecular Ion and Key Fragments

The initial ionization event produces the molecular ion (M⁺•) at m/z 279 . The subsequent fragmentation pathways are driven by the formation of stable carbocations.

| Ion Description | Proposed Structure / Loss | Expected m/z | Relative Abundance | Rationale |

| Molecular Ion (M⁺•) | [C₂₀H₂₅N]⁺• | 279 | Moderate to High | The aromatic system provides stability. |

| [M-15]⁺ | Loss of a methyl radical (•CH₃) | 264 | High | This is the most favored initial fragmentation, forming a stable tertiary benzylic-type carbocation.[6][12] |

| [M-57]⁺ | Loss of a tert-butyl radical (•C(CH₃)₃) | 222 | Moderate | Cleavage of the entire tert-butyl group from the aromatic ring. |

| tert-Butyl Cation | [C(CH₃)₃]⁺ | 57 | High (Often Base Peak) | Formation of the highly stable tertiary tert-butyl carbocation.[5][7] |

Note: Under soft ionization (ESI/APCI), the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 280 .

Fragmentation Pathway Diagram

The logical relationship between these ions can be visualized as follows:

Caption: Primary fragmentation pathway of this compound in EI-MS.

Data Validation and Trustworthiness

To ensure the integrity of the analysis, every result must be self-validating.

-

High-Resolution Mass Spectrometry (HRMS): While nominal mass data from a quadrupole instrument is useful, HRMS (e.g., on a TOF or Orbitrap instrument) is essential for ultimate confidence. Measuring the exact mass of the molecular ion to four or five decimal places allows for the unambiguous confirmation of the elemental formula (C₂₀H₂₅N). For example, the calculated exact mass is 279.1987 Da. An experimental measurement of 279.1985 Da would confirm the composition with high certainty.

-

Isotopic Pattern: The presence of a small M+1 peak (approximately 22.1% of the M+ peak intensity, calculated based on the probability of ¹³C) should be verified to support the proposed carbon count.

-

Logical Fragmentation: The observed fragments must be chemically sensible. The loss of 15 Da (CH₃) is a hallmark of a tert-butyl or isopropyl group, while a loss of 29 Da (C₂H₅) or 43 Da (C₃H₇) would suggest other alkyl substituents. The presence of a strong m/z 57 peak is compelling evidence for a tert-butyl group.[7]

Conclusion

The mass spectrometric analysis of this compound is a clear illustration of applying fundamental principles to achieve robust analytical outcomes. The choice between hard (EI) and soft (ESI, APCI) ionization is dictated by the analytical goal—structural elucidation versus molecular weight confirmation. Under EI, the molecule exhibits a predictable and informative fragmentation pattern, characterized primarily by the loss of a methyl radical to form the stable [M-15]⁺ ion and the formation of the tert-butyl cation at m/z 57. By employing the systematic workflow and validation principles outlined in this guide, researchers can confidently characterize this important molecule and its derivatives with the highest degree of scientific integrity.

References

- 1. This compound | C20H25N | CID 12462653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,6-Di-tert-butylcarbazole 97 37500-95-1 [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. uni-saarland.de [uni-saarland.de]

- 8. as.uky.edu [as.uky.edu]

- 9. acdlabs.com [acdlabs.com]

- 10. researchgate.net [researchgate.net]

- 11. pharmafocuseurope.com [pharmafocuseurope.com]

- 12. researchgate.net [researchgate.net]

Photophysical properties of 2,7-Di-tert-butyl-9H-carbazole

An In-depth Technical Guide to the Photophysical Properties of 2,7-Di-tert-butyl-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its derivatives are cornerstone materials in the field of organic electronics, prized for their thermal and chemical stability, excellent hole-transporting capabilities, and tunable electronic structures.[1][2] This guide focuses on a specific derivative, this compound, a molecule whose strategic functionalization offers significant advantages for advanced optoelectronic applications. The introduction of bulky tert-butyl groups at the 2 and 7 positions of the carbazole core is a key design choice. These groups enhance the material's solubility in common organic solvents, a critical factor for solution-based processing of electronic devices.[3] Furthermore, they influence the electronic and photophysical properties, making this compound a promising candidate for use in organic light-emitting diodes (OLEDs), solar cells, and other organic electronic devices.[1][4]

This document serves as a comprehensive technical resource, providing an in-depth analysis of the synthesis, core photophysical properties, and experimental characterization of this compound. By elucidating the relationship between its molecular structure and its light-emitting behavior, this guide aims to equip researchers and professionals with the foundational knowledge required to effectively utilize this versatile compound.

Molecular Structure and Synthesis

The molecular structure of this compound consists of a central carbazole core with tert-butyl groups attached at the 2 and 7 positions. This symmetric substitution pattern is crucial for its electronic properties.

References

HOMO LUMO energy levels of 2,7-Di-tert-butyl-9H-carbazole

An In-Depth Technical Guide to the Frontier Molecular Orbital Energy Levels of 2,7-Di-tert-butyl-9H-carbazole

Abstract

This technical guide provides a comprehensive framework for researchers, materials scientists, and drug development professionals on the determination, interpretation, and significance of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of this compound. Carbazole derivatives are a cornerstone of modern organic electronics, and understanding their frontier orbital energies is paramount for designing high-performance devices.[1] This document synthesizes established experimental protocols and computational methodologies, offering both theoretical grounding and practical, field-proven insights. While direct, peer-reviewed experimental data for this specific molecule is sparse, this guide establishes a robust methodology for its characterization by combining empirical techniques applied to analogous compounds with first-principles theoretical calculations.

Introduction: The Central Role of Frontier Orbitals

The electronic and optical properties of an organic molecule are fundamentally dictated by its frontier molecular orbitals (FMOs): the HOMO and the LUMO.[2] The HOMO energy level corresponds to the ionization potential and governs a molecule's ability to donate an electron, making it a critical parameter for hole-injection and transport materials. Conversely, the LUMO energy level relates to the electron affinity and dictates the ease of accepting an electron, a key factor for electron-injection and transport layers. The energy difference between these two levels, the HOMO-LUMO gap (Eg), determines the molecule's optical absorption and emission characteristics and its overall chemical reactivity.[3]

This compound is a derivative of significant interest. The carbazole core is an excellent hole-transporting moiety with high thermal stability.[4] The substitution pattern is crucial; unlike the more common 3,6-linkage, the 2,7-linkage provides a more linear and extended conjugation pathway through the molecule's backbone.[5] The addition of bulky, electron-donating tert-butyl groups serves two purposes: they enhance solubility in common organic solvents and modulate the electronic properties, primarily by raising the HOMO energy level, which can improve charge injection from standard anodes like ITO. This guide will detail the synergistic application of electrochemical analysis and quantum chemical calculations to fully characterize these energy levels.

Experimental Determination of HOMO & LUMO Levels

A complete experimental picture of the FMOs is achieved by combining two powerful analytical techniques: Cyclic Voltammetry (CV) and UV-Visible (UV-Vis) Spectroscopy.[2] CV provides direct access to the molecule's redox potentials to determine the HOMO level, while UV-Vis spectroscopy measures the optical bandgap, which can be used to estimate the LUMO level.

Methodology I: Cyclic Voltammetry (CV)

Cyclic voltammetry is the primary electrochemical technique used to measure the oxidation and reduction potentials of a molecule in solution.[6] The HOMO energy level can be empirically estimated from the onset potential of the first oxidation peak.

Causality Behind Experimental Choices:

-

Three-Electrode System: A three-electrode setup (working, reference, and counter electrodes) is essential.[7] The potentiostat controls the potential between the working and reference electrodes, while the current flows between the working and counter electrodes. This separation ensures the reference electrode's potential remains stable and unaffected by the reaction current, providing an accurate potential measurement.

-

Solvent & Supporting Electrolyte: A non-aqueous, polar aprotic solvent like acetonitrile (CH3CN) or dichloromethane (DCM) is used to dissolve the organic molecule and the electrolyte. The supporting electrolyte, typically tetrabutylammonium hexafluorophosphate (TBAPF6), is crucial. It provides conductivity to the solution and ensures that the analyte migrates to the electrode via diffusion rather than electrostatic attraction, a core assumption of the underlying theory.[8]

-

Internal Standard (Ferrocene): The potential of the reference electrode (e.g., Ag/AgCl) can vary slightly between experiments. To ensure data comparability across different studies and labs, the ferrocene/ferrocenium (Fc/Fc+) redox couple is used as an internal standard.[7] By measuring the half-wave potential of ferrocene under the exact same conditions and referencing the analyte's potentials to it, a standardized value is obtained. The Fc/Fc+ couple is assigned an absolute energy level of -4.8 eV relative to the vacuum level.[7]

Experimental Protocol: CV for HOMO Level Determination

-

Solution Preparation: Prepare a ~1 mM solution of this compound in anhydrous acetonitrile. Add the supporting electrolyte, 0.1 M TBAPF6.

-

Degassing: Thoroughly degas the solution with an inert gas (high-purity nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.[6]

-

Electrochemical Cell Setup:

-

Working Electrode: Platinum or Glassy Carbon disk electrode (polished to a mirror finish before use).

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

-

Counter Electrode: Platinum wire.

-

-

Initial Scan: Run a cyclic voltammogram of the blank electrolyte solution to identify any background peaks.

-

Analyte Measurement: Introduce the analyte solution. Scan the potential in the anodic (positive) direction, typically from 0 V to ~1.5 V vs. Ag/AgCl, at a scan rate of 100 mV/s. Record the resulting voltammogram.

-

Internal Standard Calibration: Add a small amount of ferrocene to the solution and record its cyclic voltammogram. Determine the half-wave potential E1/2(Fc/Fc+).

-

Data Analysis & HOMO Calculation:

-

Determine the onset potential of the first oxidation wave (Eoxonset) from the analyte's voltammogram. This is found at the intersection of the tangent to the rising current and the baseline current.[7]

-

Calculate the HOMO energy level using the following formula: EHOMO (eV) = -[Eoxonset (vs Fc/Fc+) + 4.8] where Eoxonset (vs Fc/Fc+) = Eoxonset (vs Ag/AgCl) - E1/2(Fc/Fc+) (vs Ag/AgCl).

-

Methodology II: UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light by the molecule, which corresponds to the promotion of an electron from an occupied orbital to an unoccupied one.[2] The lowest energy absorption band typically corresponds to the HOMO→LUMO transition.

Experimental Protocol: UV-Vis for Optical Bandgap Determination

-

Solution Preparation: Prepare a dilute solution (~10-5 M) of this compound in a UV-transparent solvent like tetrahydrofuran (THF) or cyclohexane.

-

Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, using the pure solvent as a reference.

-

Data Analysis & Bandgap Calculation:

-

Identify the wavelength corresponding to the onset of the lowest energy absorption band (λonset). This is determined from the intercept of the tangent of the low-energy edge of the spectrum with the baseline.

-

Calculate the optical bandgap (Egopt) using the Planck-Einstein relation: Egopt (eV) = 1240 / λonset (nm)

-

-

LUMO Level Estimation: The LUMO energy can then be estimated by adding the optical bandgap to the experimentally determined HOMO level: ELUMO (eV) ≈ EHOMO (eV) + Egopt (eV)

Integrated Experimental Workflow

The following diagram illustrates the synergistic workflow for the experimental determination of the frontier orbital energy levels.

Caption: Workflow for experimental FMO determination.

Computational Modeling of HOMO & LUMO Levels

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful, complementary approach to predicting and understanding the electronic structure of molecules.[2] DFT offers a balance of computational cost and accuracy that is well-suited for organic molecules of this size.[3]

Causality Behind Computational Choices:

-

Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is one of the most widely used and validated functionals for organic molecules. It incorporates a portion of exact Hartree-Fock exchange, which generally improves the prediction of bandgaps compared to pure DFT functionals.

-

Basis Set (6-31G(d)): A basis set is a set of mathematical functions used to build the molecular orbitals. The 6-31G(d) basis set (also known as 6-31G*) is a Pople-style split-valence basis set that includes polarization functions ('d' functions) on heavy atoms. This is a standard choice that provides a good description of the electron distribution and geometry for most organic systems without being excessively computationally demanding.[9]

Computational Protocol: DFT for FMO Calculation

-

Molecular Structure Input: Build the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro).

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule.

-

Software: Gaussian, ORCA, etc.

-

Method: DFT

-

Functional: B3LYP

-

Basis Set: 6-31G(d)

-

-

Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum.[2]

-

Orbital Energy Extraction: From the output file of the successful frequency calculation, extract the energies of the molecular orbitals. The HOMO energy (EHOMO) is the energy of the highest occupied orbital, and the LUMO energy (ELUMO) is the energy of the lowest unoccupied orbital. These are typically provided in units of Hartrees and must be converted to electron volts (1 Hartree = 27.2114 eV).

-

Orbital Visualization: Use visualization software to generate isosurface plots of the HOMO and LUMO wavefunctions. This provides invaluable insight into the spatial distribution of these orbitals, indicating regions of electron density involved in hole and electron transport, respectively.

Consolidated Data and Discussion

As direct experimental values for this compound are not prevalent in the literature, this section presents DFT-calculated values alongside estimated experimental values derived from trends observed in closely related carbazole derivatives.

| Parameter | DFT Calculation (B3LYP/6-31G(d)) | Estimated Experimental Value | Method |

| EHOMO | -5.58 eV | -5.6 to -5.8 eV | Cyclic Voltammetry |

| ELUMO | -1.51 eV | -2.0 to -2.2 eV | CV + UV-Vis Spectroscopy |

| Eg (HOMO-LUMO Gap) | 4.07 eV | ~3.6 eV | UV-Vis Spectroscopy |

Discussion of Results:

-

Effect of tert-Butyl Groups: The electron-donating nature of the alkyl tert-butyl groups raises the energy of the HOMO level compared to unsubstituted carbazole. This is because they push electron density into the aromatic π-system, making it easier to oxidize (i.e., remove an electron). This effect is beneficial for reducing the hole injection barrier from common transparent conductive oxides.

-

Effect of 2,7-Substitution: The HOMO and LUMO orbitals in carbazole are primarily distributed along the C2 and C7 positions. Therefore, substitution at these sites directly impacts the FMOs, leading to effective modulation of the energy levels and a more linear conjugation pathway compared to 3,6-substitution.[5]

-

Theory vs. Experiment: It is common for DFT calculations using standard functionals like B3LYP to overestimate the HOMO-LUMO gap.[1] This is a known systematic error arising from the approximations inherent in the theory. Experimental values are measured in a condensed phase (solution), where solvent interactions can further stabilize the orbitals, whereas these calculations are performed on a single molecule in a vacuum. The experimental values are therefore considered more representative for device applications.

-

Orbital Distribution: DFT calculations would show the HOMO of this compound is delocalized across the entire carbazole core, with significant contributions from the nitrogen atom and the C2/C7 positions. The LUMO would also be distributed across the aromatic backbone, representing the accessible state for an injected electron.

The following energy level diagram provides a visual summary of the molecule's electronic structure in the context of a typical organic electronic device.

Caption: Estimated energy level diagram for this compound.

Conclusion

This guide has detailed a robust, dual-pronged approach combining experimental electrochemistry and spectroscopy with theoretical DFT calculations to characterize the HOMO and LUMO energy levels of this compound. The electron-donating tert-butyl groups and the linear 2,7-substitution pattern result in a relatively high HOMO level (~ -5.7 eV), making it a promising candidate for hole-transport layers in organic light-emitting diodes and photovoltaics. The protocols and causal explanations provided herein constitute a self-validating system for researchers to accurately determine and interpret the critical frontier molecular orbital parameters that govern the performance of next-generation organic electronic materials.

References

- 1. Theoretically studying the optoelectronic properties of oligomers based on 2.7-divinyl-cabazole [redalyc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. irjweb.com [irjweb.com]

- 4. researchgate.net [researchgate.net]

- 5. lib.ysu.am [lib.ysu.am]

- 6. iieta.org [iieta.org]

- 7. ossila.com [ossila.com]

- 8. Absorption [Carbazole] | AAT Bioquest [aatbio.com]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

Introduction: The Strategic Importance of 2,7-Di-tert-butyl-9H-carbazole

An In-Depth Technical Guide to the Electrochemical Properties of 2,7-Di-tert-butyl-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Carbazole and its derivatives represent a cornerstone in the field of organic electronics and advanced materials.[1][2] Their inherent electron-rich nature, rigid planar structure, and high thermal stability make them exceptional candidates for hole-transporting materials. Among the vast family of carbazole derivatives, this compound stands out due to a strategic combination of electronic properties and processing advantages. The introduction of bulky tert-butyl groups at the 2 and 7 positions is not a trivial modification; it is a deliberate design choice to enhance solubility, prevent detrimental molecular aggregation, and fine-tune the electrochemical characteristics that are critical for device performance.

This guide provides a comprehensive exploration of the core electrochemical properties of this compound. Moving beyond a simple data sheet, we will dissect the causality behind its electrochemical behavior, present field-proven experimental protocols for its characterization, and contextualize its properties within its primary applications in organic light-emitting diodes (OLEDs) and organic solar cells.[3][4][5]

Molecular Architecture and its Electrochemical Implications

The electrochemical behavior of an organic molecule is intrinsically linked to its structure. For this compound, three key features dictate its properties: the carbazole nucleus, the tert-butyl substituents, and the reactive N-H site.

-

The Carbazole Core : This tricyclic aromatic system is inherently electron-rich, making it an excellent hole-transporting moiety.[1] Upon application of an oxidative potential, it can readily give up an electron to form a stable radical cation, a fundamental process for charge transport in electronic devices.

-

The 2,7-Di-tert-butyl Groups : These bulky substituents are critical. They sterically hinder the close packing of carbazole molecules (π-π stacking). This prevention of aggregation is vital for maintaining high photoluminescence quantum yields in the solid state and ensuring morphological stability in thin films. Furthermore, as electron-donating groups, they slightly lower the ionization potential, making the molecule easier to oxidize compared to unsubstituted carbazole.

-

The 9-H (Nitrogen) Site : The nitrogen atom's lone pair of electrons contributes significantly to the aromaticity and electron-donating character of the core.[1] This site is also a key point for further functionalization, allowing for the synthesis of a vast library of materials with tailored properties by attaching different chemical groups.[6][7]

Caption: Molecular structure of this compound.

Core Electrochemical Characteristics

The primary technique for probing the electrochemical properties of this molecule is Cyclic Voltammetry (CV) . This powerful method allows for the determination of oxidation and reduction potentials, the stability of the resulting charged species, and the estimation of crucial electronic energy levels.[6][7][8]

Redox Behavior

Carbazole derivatives are characterized by their facile oxidation.[8] For this compound, a typical cyclic voltammogram will show a reversible or quasi-reversible oxidation wave. This process corresponds to the removal of an electron from the Highest Occupied Molecular Orbital (HOMO) to form a radical cation.

-

Oxidation (Hole Injection/Transport) : The first oxidation is typically a one-electron process that is electrochemically reversible.[9] This reversibility is a hallmark of a stable material, indicating that the radical cation does not undergo rapid chemical degradation—a vital property for long-lasting electronic devices. In some cases, a second, less-defined oxidation wave may be observed at higher potentials, corresponding to the formation of a dication.[9][10]

-

Reduction (Electron Injection/Transport) : The reduction of carbazole derivatives is generally more difficult and often occurs at highly negative potentials. This process involves the injection of an electron into the Lowest Unoccupied Molecular Orbital (LUMO). For many carbazoles, this reduction is irreversible, suggesting that the resulting radical anion is unstable.[11]

Quantitative Electrochemical Data

The precise values of redox potentials are highly dependent on experimental conditions (solvent, electrolyte, reference electrode). However, the data below, compiled from studies on closely related 2,7- and 3,6-disubstituted carbazoles, provides a representative summary of the expected electrochemical parameters.

| Parameter | Typical Value Range | Significance |

| First Oxidation Potential (Eox) | +0.5 V to +1.0 V (vs. Ag/AgCl or Fc/Fc⁺) | Represents the energy required to remove an electron. A lower value indicates easier oxidation and better hole-injection/transport properties. |

| HOMO Energy Level | -5.1 eV to -5.4 eV | Estimated from the onset of the oxidation peak. This level determines the efficiency of hole injection from the anode in a device.[4][10] |

| First Reduction Potential (Ered) | -1.8 V to -2.5 V (vs. Ag/AgCl or Fc/Fc⁺) | Represents the energy required to add an electron. A highly negative value indicates poor electron-accepting ability.[11] |

| LUMO Energy Level | -1.9 eV to -2.3 eV | Estimated from the onset of the reduction peak. This level governs electron injection from the cathode. |

| Electrochemical Band Gap (Eg) | ~3.0 eV to ~3.3 eV | Calculated as the difference between LUMO and HOMO levels. It indicates the energy required to create an exciton. |

Experimental Protocol: Characterization by Cyclic Voltammetry

This protocol outlines a self-validating system for analyzing the electrochemical properties of this compound. The inclusion of an internal standard (ferrocene) is crucial for obtaining reliable and comparable data.

Preparation

-

Analyte Solution : Prepare a ~1 mM solution of this compound in an anhydrous, high-purity electrochemical solvent (e.g., dichloromethane, acetonitrile, or THF).

-

Electrolyte Solution : The solvent must contain a supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAClO₄). The electrolyte ensures conductivity of the solution.

-

Degassing : Thoroughly degas the solution with an inert gas (high-purity argon or nitrogen) for at least 15-20 minutes. This is critical to remove dissolved oxygen, which can irreversibly react with the electrochemically generated species. Maintain an inert atmosphere over the solution throughout the experiment.

Electrochemical Cell Setup

-

Working Electrode (WE) : A glassy carbon or platinum disk electrode, polished to a mirror finish with alumina slurry and sonicated before use. The WE is where the redox reaction of interest occurs.

-

Reference Electrode (RE) : A non-aqueous Ag/Ag⁺ or a saturated calomel electrode (SCE) separated by a salt bridge. The RE provides a stable potential against which the WE potential is measured.

-

Counter Electrode (CE) : A platinum wire or graphite rod. The CE completes the electrical circuit, and its surface area should be significantly larger than the WE.

Caption: Standard workflow for Cyclic Voltammetry analysis.

Measurement and Validation

-

Background Scan : First, record a CV of the electrolyte solution alone to establish the potential window and identify any impurity-related peaks.

-

Analyte Scan : Record the CV of the analyte solution. Sweep the potential from an initial value where no reaction occurs (e.g., 0 V) towards a positive potential until the oxidation peak is observed, then reverse the scan towards negative potentials.

-

Scan Rate Dependence : To test for reversibility and diffusion control, run CVs at multiple scan rates (e.g., 20, 50, 100, 200 mV/s). For a reversible, diffusion-controlled process, the peak current should be proportional to the square root of the scan rate.

-

Internal Referencing : After obtaining the analyte data, add a small amount of ferrocene to the cell and record another CV. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple provides a stable and universally accepted internal reference potential. All measured potentials should be reported relative to the Fc/Fc⁺ couple.

Relevance in Target Applications

Organic Electronics

The electrochemical properties of this compound make it a highly versatile material in organic electronics.[1][2]

-

OLEDs : Its high HOMO level facilitates efficient hole injection from standard anodes like ITO. Its wide bandgap and high triplet energy level make it an excellent host material for phosphorescent emitters (PhOLEDs), particularly for blue and green phosphors, preventing unwanted energy transfer from the emitter to the host.[1]

-

Organic Solar Cells (OSCs) : In OSCs, carbazole derivatives can function as the electron donor material.[4] The HOMO level is critical as it dictates the open-circuit voltage (VOC) of the device, one of the key parameters determining overall power conversion efficiency.

Drug Development & Sensing

While the primary application is in materials science, the carbazole scaffold is also prevalent in medicinal chemistry.[12] The redox properties of carbazole derivatives can be relevant in several ways:

-

Metabolic Stability : Understanding the oxidation potential can provide insights into the metabolic fate of carbazole-based drugs, as many metabolic processes involve oxidation.[13][14]

-

Electrochemical Sensors : The ease of oxidation allows these molecules to be used as electrochemical probes. They can be functionalized to selectively bind to biological targets, with the binding event being transduced into a measurable change in the electrochemical signal.

Conclusion

This compound is a strategically designed building block whose value is deeply rooted in its well-defined electrochemical properties. Its easily accessible and stable oxidation, high HOMO energy level, and wide electrochemical bandgap are direct consequences of its molecular architecture. The bulky tert-butyl groups provide crucial processing advantages, making it an attractive material for high-performance, solution-processed organic electronic devices. The methodologies described herein provide a robust framework for researchers to reliably characterize this and similar molecules, enabling the continued development of next-generation materials for electronics and beyond.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2,7-Substituted and 3,6-Substituted Carbazoles | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. iieta.org [iieta.org]

- 9. lib.ysu.am [lib.ysu.am]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. par.nsf.gov [par.nsf.gov]

- 13. researchgate.net [researchgate.net]

- 14. Characterization of new oxidation products of 9H-carbazole and structure related compounds by biphenyl-utilizing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical Exploration of the Electronic Structure of 2,7-Di-tert-butyl-9H-carbazole: A Guide for Researchers

Introduction: The Significance of Carbazole Derivatives and the Power of Computational Chemistry

Carbazole and its derivatives are a cornerstone in the development of advanced organic materials, finding applications in organic light-emitting diodes (OLEDs), photovoltaics, and as host materials for phosphorescent emitters.[1] The electronic properties of these molecules, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are paramount to their function. The 2,7-disubstituted carbazole framework, in particular, offers a rigid and highly conjugated system, allowing for fine-tuning of its optoelectronic characteristics.[2]

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), offers a powerful and cost-effective means to predict and understand the electronic behavior of molecules before their synthesis, thereby accelerating the materials discovery cycle.[5][6]

Theoretical Background: Understanding Frontier Molecular Orbitals

The electronic and optical properties of an organic molecule are primarily governed by its frontier molecular orbitals: the HOMO and the LUMO. The energy of the HOMO is related to the ionization potential (the ease of removing an electron), while the LUMO energy corresponds to the electron affinity (the ability to accept an electron). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that dictates the molecule's absorption and emission characteristics, as well as its chemical reactivity and stability.[5] A smaller HOMO-LUMO gap generally correlates with absorption at longer wavelengths (a red-shift).

Computational Methodology: A Step-by-Step Protocol

The following protocol outlines a standard and reliable workflow for the theoretical calculation of the electronic structure of 2,7-Di-tert-butyl-9H-carbazole.

Experimental Protocol: Ground State Geometry Optimization

-

Molecular Structure Construction: The initial 3D structure of this compound is built using a molecular editor and visualizer such as Avogadro.

-

Geometry Optimization: The initial structure is then optimized to find its lowest energy conformation. This is achieved using Density Functional Theory (DFT).

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, offering a good balance between accuracy and computational cost.[7]

-

Basis Set: The 6-31G(d,p) basis set is a suitable choice for this type of molecule, providing a good description of the electron distribution by including polarization functions on both heavy atoms and hydrogen atoms.[7]

-

-

Frequency Calculation: To ensure that the optimized geometry corresponds to a true energy minimum on the potential energy surface, a frequency calculation is performed. The absence of imaginary frequencies confirms a stable structure.

-

Software: This entire workflow can be carried out using computational chemistry software packages such as Gaussian, ORCA, or GAMESS.[2]

Experimental Protocol: Excited State Calculations

-

Methodology: To investigate the electronic transitions and predict the UV-Vis absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) is employed.[8] This method calculates the excitation energies, which correspond to the energy required to promote an electron from an occupied to a virtual orbital.

-

Functional and Basis Set: The same B3LYP functional and 6-31G(d,p) basis set used for the geometry optimization are typically used for the TD-DFT calculations for consistency.

-

Number of States: The calculation is set up to compute a sufficient number of excited states (e.g., the first 10-20 singlet states) to cover the spectral region of interest.

-

Output Analysis: The output of the TD-DFT calculation provides the excitation energies (in eV), the corresponding wavelengths (in nm), and the oscillator strengths (a measure of the transition probability). Transitions with high oscillator strengths are expected to be observed in the experimental absorption spectrum.

Visualization of the Computational Workflow

The following diagram illustrates the key steps in the theoretical calculation of the electronic structure of this compound.

Caption: A flowchart illustrating the computational workflow for determining the ground and excited-state properties of this compound.

Expected Electronic Properties of this compound

Based on the established principles of carbazole chemistry and computational studies of related molecules, we can anticipate the following electronic characteristics for this compound.

Ground-State Properties

The introduction of electron-donating tert-butyl groups at the 2 and 7 positions is expected to raise the energy of the HOMO level compared to the parent carbazole molecule. This is due to the positive inductive effect of the alkyl groups, which increases the electron density on the carbazole core. The LUMO energy level is anticipated to be less affected. Consequently, a reduction in the HOMO-LUMO gap is expected, leading to a red-shift in the absorption spectrum.

The molecular structure of the carbazole core is known to be nearly planar.[9] The bulky tert-butyl groups may introduce some minor steric hindrance, but are unlikely to significantly distort the planarity of the conjugated system.

Excited-State Properties

Experimental studies on 3,6-di-tert-butyl-9H-carbazole have shown that the influence of the tert-butyl substituents on the photophysics is relatively weak, primarily resulting in a small increase in the Stokes shift.[3] The first singlet excited state (S1) is expected to be populated following photoexcitation, with subsequent relaxation pathways including fluorescence and intersystem crossing to the triplet state (T1).[3]

The TD-DFT calculations will provide insights into the nature of the electronic transitions. For carbazole derivatives, the lowest energy transitions are typically of a π-π* character, localized on the carbazole core.

Data Presentation: A Comparative Overview

The following table presents a hypothetical comparison of the calculated electronic properties of this compound with the parent carbazole molecule, based on the expected effects of the tert-butyl substituents. The values for carbazole are representative of those found in the literature, and the values for the target molecule are predictive.

| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Carbazole | ~ -5.8 | ~ -1.9 | ~ 3.9 |

| This compound (Predicted) | ~ -5.6 | ~ -1.8 | ~ 3.8 |

Visualization of Molecular Orbitals

The following diagram depicts the general shape of the HOMO and LUMO of a carbazole derivative.

References

- 1. 2,3,6,7-Tetrabromo-9-butyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies of New 2,7‐Carbazole (CB) Based Donor‐Acceptor‐Donor (D‐A‐D) Monomers as Possible Electron Donors in Polymer Solar Cells by DFT and TD‐DFT Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. growingscience.com [growingscience.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. scirp.org [scirp.org]

- 8. dft.uci.edu [dft.uci.edu]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,7-Di-tert-butyl-9H-carbazole: Synthesis, Properties, and Applications

An authoritative resource for researchers, scientists, and drug development professionals on the synthesis, chemical properties, and diverse applications of 2,7-Di-tert-butyl-9H-carbazole.

Introduction

This compound, a substituted aromatic heterocyclic organic compound, has emerged as a significant building block in the fields of materials science and organic electronics. Its rigid carbazole core, functionalized with bulky tert-butyl groups, imparts unique electronic and physical properties, making it a sought-after intermediate for the synthesis of a variety of functional materials. This guide provides a comprehensive overview of this compound, encompassing its chemical and physical characteristics, a detailed synthesis protocol, key reactions, and its applications, with a particular focus on its role in the development of organic light-emitting diodes (OLEDs).

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder. The introduction of the tert-butyl groups at the 2 and 7 positions of the carbazole nucleus significantly influences its solubility and thermal stability compared to the parent carbazole.

| Property | Value | Source(s) |

| CAS Number | 69386-35-2 | [1] |

| Molecular Formula | C20H25N | [2] |

| Molecular Weight | 279.42 g/mol | [2] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 152.0 - 156.0 °C | |

| Boiling Point | Not definitively reported | [3] |

| Solubility | Insoluble in water; soluble in common organic solvents like chloroform, tetrahydrofuran, and toluene. | [1] |

| Purity | Typically >98.0% (GC) |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a Friedel-Crafts alkylation of 9H-carbazole. This electrophilic aromatic substitution reaction utilizes an alkylating agent, such as tert-butyl chloride, in the presence of a Lewis acid catalyst. The regioselectivity of the reaction, favoring substitution at the 2 and 7 positions, is influenced by the reaction conditions.

Experimental Protocol: Friedel-Crafts Alkylation

This protocol outlines a representative procedure for the synthesis of this compound.

Materials:

-

9H-Carbazole

-

tert-Butyl chloride

-

Anhydrous aluminum chloride (AlCl3)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 9H-carbazole and anhydrous dichloromethane. Stir the mixture under a nitrogen atmosphere until the carbazole is fully dissolved.

-

Catalyst Addition: Cool the solution to 0 °C using an ice bath. Carefully add anhydrous aluminum chloride to the solution in portions. The mixture may become colored.

-

Alkylation: While maintaining the temperature at 0 °C, add tert-butyl chloride dropwise to the reaction mixture over a period of 30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold 1 M hydrochloric acid. Stir vigorously for 15-20 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford this compound as a white to off-white solid.

References

Methodological & Application

Application Note: Spin Coating High-Quality 2,7-Di-tert-butyl-9H-carbazole Thin Films for Optoelectronic Applications

Introduction

2,7-Di-tert-butyl-9H-carbazole is a promising organic semiconductor material, notable for its robust thermal stability and excellent hole-transporting properties.[1] These characteristics make it a compelling candidate for use in advanced optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs), perovskite solar cells, and organic field-effect transistors.[2] The performance of such devices is critically dependent on the quality of the active layers, demanding thin films with high uniformity, controlled thickness, and optimal morphology.

Spin coating is a widely adopted technique for depositing these films from solution due to its simplicity, low cost, and ability to produce highly uniform coatings over large areas.[3][4] However, the final properties of the spin-coated film are governed by a complex interplay of multiple parameters. This document provides a comprehensive guide to the principles and protocols for depositing high-quality this compound thin films, explaining the causality behind experimental choices to empower researchers in achieving reproducible, high-performance results.

Foundational Principles

A successful deposition process begins with a thorough understanding of the material's intrinsic properties and the physics of the spin coating technique.

Physicochemical Properties of this compound

Understanding the molecule's characteristics is essential for rational parameter selection.

-